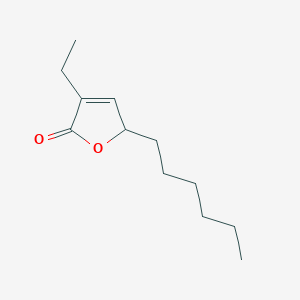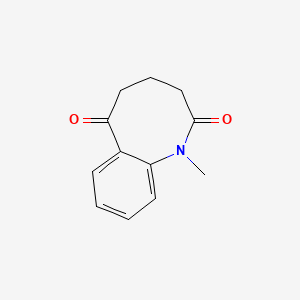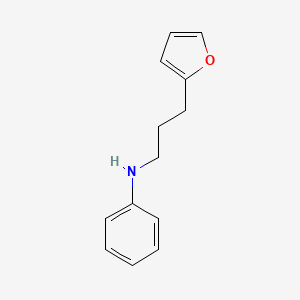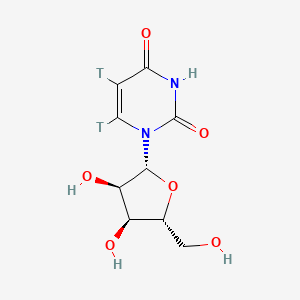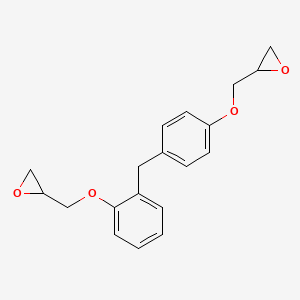
((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane: is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . This compound is characterized by the presence of oxirane (epoxide) groups, which are highly reactive and play a crucial role in its chemical behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane typically involves the reaction of formaldehyde with 1-chloro-2,3-epoxypropane and phenol . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under optimized conditions to maximize yield and purity . The process may include steps such as distillation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the oxirane groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide .
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted products: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane is used as a building block in organic synthesis due to its reactive oxirane groups .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides .
Medicine: .
Industry: In the industrial sector, this compound is used in the production of epoxy resins and adhesives .
Mécanisme D'action
The mechanism of action of ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane involves the interaction of its oxirane groups with nucleophiles . This interaction leads to the opening of the oxirane ring and the formation of new chemical bonds . The compound can target various molecular pathways depending on the nature of the nucleophile and the reaction conditions .
Comparaison Avec Des Composés Similaires
- Bisphenol A diglycidyl ether (BADGE) .
- Bisphenol F diglycidyl ether (BFDGE) .
- 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane) .
Uniqueness: ((2-(p-(Oxiranylmethoxy)benzyl)phenoxy)methyl)oxirane is unique due to its specific molecular structure that combines two oxirane groups with a benzyl and phenoxy linkage . This structure imparts distinct reactivity and stability compared to other similar compounds .
Propriétés
Numéro CAS |
57469-07-5 |
|---|---|
Formule moléculaire |
C19H20O4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[[2-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C19H20O4/c1-2-4-19(23-13-18-12-22-18)15(3-1)9-14-5-7-16(8-6-14)20-10-17-11-21-17/h1-8,17-18H,9-13H2 |
Clé InChI |
KWBKELCPJJUMNV-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=CC=C3OCC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)
![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
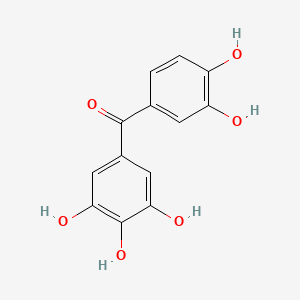

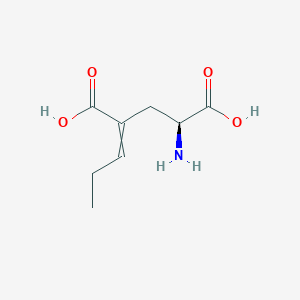

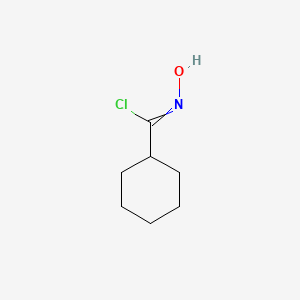
![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
